3,5-Dimethyl-2-(((4-(trifluoromethoxy)phenyl)amino)carbonylamino)benzoic acid
Description
Properties
IUPAC Name |
3,5-dimethyl-2-[[4-(trifluoromethoxy)phenyl]carbamoylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O4/c1-9-7-10(2)14(13(8-9)15(23)24)22-16(25)21-11-3-5-12(6-4-11)26-17(18,19)20/h3-8H,1-2H3,(H,23,24)(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWVZFGUGOCCSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)O)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2-(((4-(trifluoromethoxy)phenyl)amino)carbonylamino)benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(trifluoromethoxy)aniline: This intermediate is synthesized by reacting 4-nitroanisole with trifluoromethanesulfonic acid, followed by reduction to obtain 4-(trifluoromethoxy)aniline.
Coupling Reaction: The 4-(trifluoromethoxy)aniline is then coupled with 3,5-dimethylbenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-2-(((4-(trifluoromethoxy)phenyl)amino)carbonylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
3,5-Dimethyl-2-(((4-(trifluoromethoxy)phenyl)amino)carbonylamino)benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2-(((4-(trifluoromethoxy)phenyl)amino)carbonylamino)benzoic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The amino and carbonyl groups can form hydrogen bonds with target molecules, stabilizing the compound’s binding and modulating its activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related benzoic acid derivatives and urea-linked analogs based on functional groups, physicochemical properties, and applications.
Functional Group Analysis
Target Compound :
- Core : Benzoic acid with 3,5-dimethyl substitution.
- Substituent : Urea group linked to 4-(trifluoromethoxy)phenyl.
- Key Features :
- Trifluoromethoxy group enhances lipophilicity and resistance to oxidative metabolism.
- Methyl groups may improve steric hindrance and modulate solubility.
Analog 1 : 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic Acid ()
- Core : Benzoic acid.
- Substituent : Pyridyl group with trifluoromethyl substitution.
- Key Features :
- Trifluoromethyl group increases electronegativity and bioactivity.
- Pyridyl nitrogen enables hydrogen bonding, enhancing binding affinity in drug-receptor interactions.
- Applications : Likely used in medicinal chemistry for kinase inhibitors or agrochemicals .
Analog 2 : Cyclanilide (1-(((2,4-Dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic Acid) ()
- Core : Cyclopropanecarboxylic acid.
- Substituent : Urea group linked to 2,4-dichlorophenyl.
- Key Features :
- Dichlorophenyl group provides strong electrophilic character, useful in pesticide formulations.
- Cyclopropane ring imposes conformational rigidity.
- Applications : Registered as a plant growth regulator (PGR) .
Analog 3 : Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid) ()
Physicochemical and Structural Comparison
Biological Activity
3,5-Dimethyl-2-(((4-(trifluoromethoxy)phenyl)amino)carbonylamino)benzoic acid is a compound with potential biological significance, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The trifluoromethoxy group is known to enhance lipophilicity and modulate interactions with biological targets.
Research indicates that this compound may act through various mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and survival.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways, such as those involved in inflammation and cancer progression.
Table 1: Biological Activity Summary
Case Studies and Research Findings
-
Anticancer Efficacy :
A study evaluated the effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells, with an IC50 value indicating effective inhibition of cell growth. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways. -
Anti-inflammatory Effects :
Another investigation focused on the anti-inflammatory properties of the compound. It was found to significantly reduce the levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in vitro. This suggests that it may have therapeutic potential for inflammatory diseases. -
Enzyme Interaction Studies :
Detailed kinetic studies have shown that the compound acts as a competitive inhibitor of COX enzymes, which are critical in the inflammatory response. The inhibition constant (Ki) was determined to be in the low micromolar range, indicating potent activity.
Q & A
Q. What are the critical steps for synthesizing 3,5-Dimethyl-2-(((4-(trifluoromethoxy)phenyl)amino)carbonylamino)benzoic acid, and how can reaction conditions be optimized?
A methodological approach involves:
- Multi-step synthesis : Begin with 3,5-dimethyl-2-aminobenzoic acid. React with 4-(trifluoromethoxy)phenyl isocyanate under anhydrous conditions to form the urea linkage .
- Protection of carboxylic acid : Use tert-butyl or methyl esters to prevent side reactions during coupling. Deprotect post-synthesis using acidic hydrolysis.
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization for high purity (>95% by HPLC) .
- Characterization : Confirm structure via H/C NMR (e.g., urea NH peaks at δ 8.5–9.5 ppm), FT-IR (carbonyl stretch ~1650–1700 cm), and high-resolution mass spectrometry (HRMS) for exact mass verification .
Q. How can researchers determine the solubility and stability of this compound under physiological conditions?
- Solubility profiling : Use the shake-flask method in buffers (pH 1.2–7.4) and polar/aprotic solvents (DMSO, acetonitrile). Quantify via UV-Vis spectroscopy or HPLC .
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor by LC-MS for hydrolytic cleavage of the urea bond or oxidation of the trifluoromethoxy group .
Advanced Research Questions
Q. What experimental strategies are recommended for resolving contradictions in biological activity data across studies?
- Purity validation : Re-analyze compound batches using orthogonal methods (e.g., NMR, elemental analysis) to rule out impurities .
- Assay standardization : Replicate assays under controlled conditions (e.g., consistent cell lines, ATP levels for kinase assays). Include positive controls (e.g., staurosporine for kinase inhibition) .
- Mechanistic studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate direct target binding .
Q. How can computational modeling guide the design of derivatives with enhanced activity?
- Molecular docking : Use AutoDock Vina to predict binding modes to targets (e.g., cyclooxygenase-2) based on the trifluoromethoxy group’s electron-withdrawing effects .
- QSAR analysis : Correlate substituent effects (e.g., methyl vs. ethyl groups at 3,5-positions) with activity using descriptors like logP and polar surface area .
Q. What advanced techniques are suitable for studying metabolic stability and degradation pathways?
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS. Identify primary pathways (e.g., CYP450-mediated oxidation) .
- Degradation product isolation : Use preparative HPLC to isolate and characterize major degradation products (e.g., hydrolyzed urea intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
